

# Summary of Phase I Clinical Trial Results for Dinaciclib

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## Compound Focus: Dinaciclib

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Trial Feature	Every-3-Weeks Dosing Schedule [1] [2]	Weekly Dosing Schedule (3-weeks-on/1-week-off) [3] [4]
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| **Recommended Phase 2 Dose (RP2D)** | 2-h: **50 mg/m<sup>2</sup>** 8-h: **7.4 mg/m<sup>2</sup>** 24-h: **10.4 mg/m<sup>2</sup>** | 2-h infusion: **12 mg/m<sup>2</sup>** | | **Maximum Administered Dose (MAD)** | Not explicitly stated | 14 mg/m<sup>2</sup> | | **Common Adverse Events (AEs)** | (All grades, very frequent) | Nausea, anemia, decreased appetite, fatigue [3] | | **Dose-Limiting Toxicities (DLTs)** | Pancytopenia, neutropenic fever, elevated transaminases, hyperuricemia, hypotension [1] | Orthostatic hypotension, elevated uric acid [3] | | **Preliminary Evidence of Anti-tumor Activity** | No RECIST responses; **8 patients** had prolonged stable disease (6-30 cycles); early metabolic responses on FDG-PET [1] | No partial or complete responses; **10 patients** achieved prolonged stable disease (≥4 cycles) [3] |

## Detailed Methodologies and Pharmacodynamics

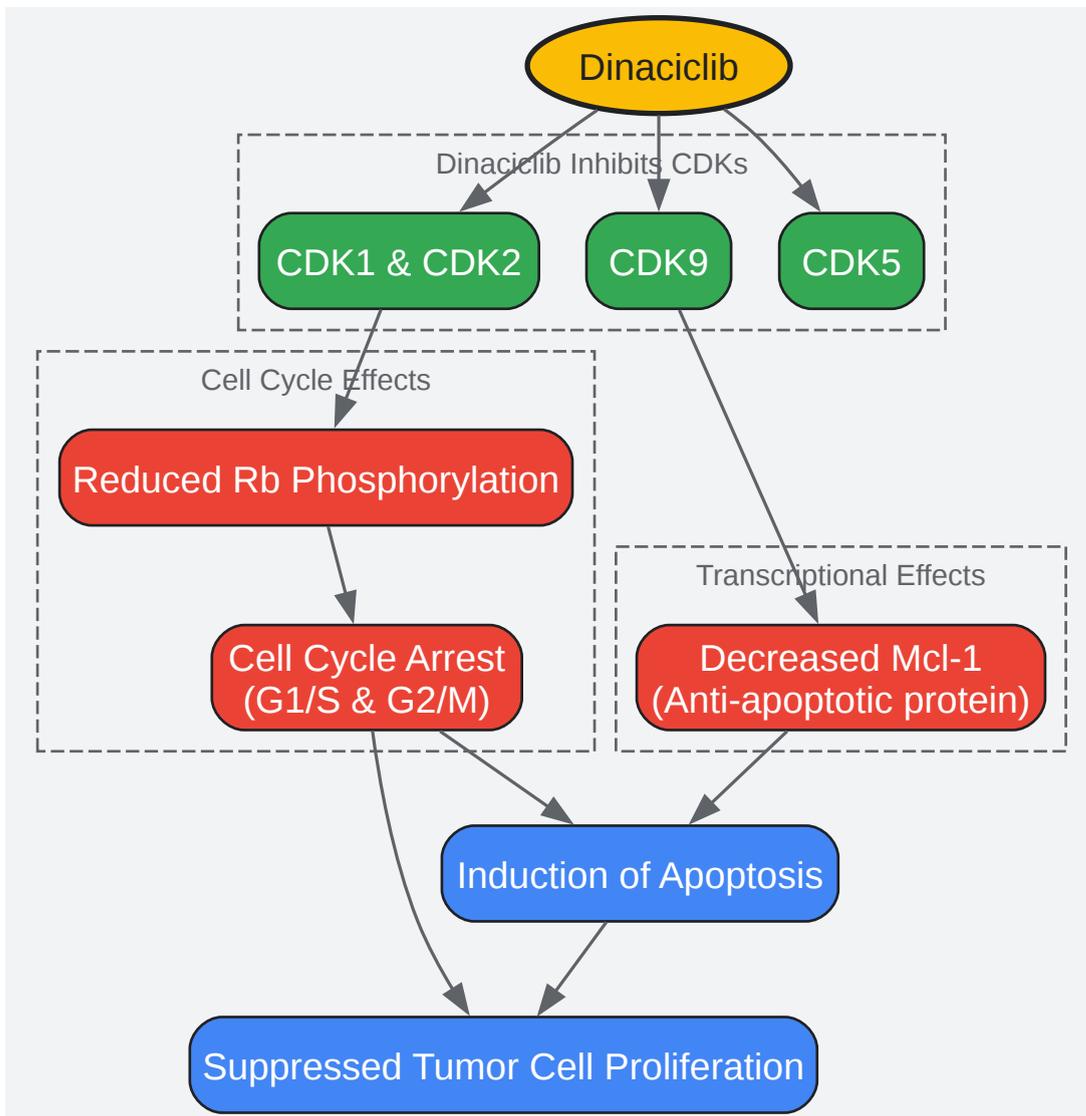
The trials employed sophisticated methods to confirm that **dinaciclib** was hitting its intended targets and to assess its biological activity.

## Experimental Protocols

- **Dose Escalation Design:** Both studies used an **accelerated titration design**. Dosing started very low and was doubled in sequential patients until a pre-defined toxicity trigger (like a Grade 2 adverse event or a DLT) was observed. After this trigger, cohorts were expanded, and dose increases continued in smaller increments until the Maximum Administered Dose (MAD) and RP2D were determined [1] [3].
- **Pharmacodynamic (PD) Assessments:**
  - **Ex Vivo Lymphocyte Stimulation Assay:** Whole blood samples from patients were stimulated with a mitogen (e.g., phytohemagglutinin) to trigger lymphocyte proliferation. **Dinaciclib**'s ability to suppress this proliferation was measured, demonstrating a direct pharmacodynamic effect on immune cells [1] [3].
  - **Biopsy Analysis:** Skin and tumor biopsies were collected from patients. Using immunohistochemistry, researchers showed that **dinaciclib** treatment reduced phosphorylation of the retinoblastoma (Rb) protein at CDK2-specific sites and modulated the expression of other CDK targets like cyclin D1 and p53. This provided direct evidence of **target engagement in tumor tissue** [1].
  - **Metabolic Response Imaging:** Changes in tumor metabolism were evaluated using **18F-fluorodeoxyglucose-positron emission tomography (FDG-PET)**. Some patients showed early metabolic responses, indicating a biological effect on the tumor [1].

## Mechanism of Action and Signaling Pathways

**Dinaciclib** is a potent small-molecule inhibitor of several cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription. The diagram below illustrates its primary mechanisms and downstream effects.



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This diagram shows how **dinaciclib** inhibits CDK1/2, disrupting the cell cycle, and CDK9, reducing pro-survival proteins, ultimately leading to cancer cell death [1] [5] [6].

## Interpretation and Research Implications

- **Safety Profile is Schedule-Dependent:** The RP2D differs significantly between administration schedules, highlighting the impact of infusion rate and frequency on toxicity.
- **Biologic Activity vs. Tumor Response:** While **dinaciclib** did not induce partial or complete responses in these solid tumor studies, evidence of **target engagement** and **disease stabilization** in

some patients confirms its biological activity. This supports its continued investigation, particularly in cancers reliant on specific CDK pathways.

- **Rationale for Combination Therapy:** The proven ability of **dinaciclib** to downregulate Mcl-1 [5] provides a strong rationale for combining it with other agents like Bcl-2 inhibitors to overcome resistance and enhance cancer cell killing.

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## References

1. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies | British Journal of Cancer [nature.com]
2. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
3. A first-in-human, phase 1, dose-escalation study of dinaciclib ... [pmc.ncbi.nlm.nih.gov]
4. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes ... [sciencedirect.com]
6. Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in ... [mdpi.com]

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